

Application Notes and Protocols for the Boc-Val-Dil-Dap-OH Linker

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Compound of Interest

Compound Name: *Boc-Val-Dil-Dap-OH*

Cat. No.: *B8134200*

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Introduction

The **Boc-Val-Dil-Dap-OH** is a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxic potency of a small molecule drug. The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the cytotoxic payload remains attached to the antibody in circulation and is efficiently released at the target site. The "**Boc-Val-Dil-Dap-OH**" designation suggests a peptide-based linker with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of a peptide sequence composed of Valine (Val), "Dil," and Diaminopropionic acid (Dap). While the specific identity of "Dil" is not publicly disclosed, it is presumed to be a lipophilic amino acid, a common feature in peptide linkers designed for enzymatic cleavage.

This document provides protocols for two distinct cleavage procedures relevant to the **Boc-Val-Dil-Dap-OH** linker:

- Enzymatic Cleavage of the Peptide Backbone: The biological mechanism of action for payload release within the target cell.
- Chemical Cleavage of the N-terminal Boc Protecting Group: A standard procedure during the chemical synthesis of the linker and the ADC.

Enzymatic Cleavage of the Peptide Linker (Biological)

The peptide sequence of the linker is designed to be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are abundant in the lysosomal compartment of cells.[1][2][3][4] This enzymatic cleavage is the intended mechanism for releasing the cytotoxic payload once the ADC has been internalized by the target cancer cell.

Signaling Pathway for ADC Internalization and Payload Release



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Caption: Workflow of ADC internalization and enzymatic payload release.

Experimental Protocol: In Vitro Lysosomal Cleavage Assay

This protocol describes a general method to assess the cleavage of the peptide linker by lysosomal enzymes in vitro.

Materials:

- ADC conjugated with the Boc-Val-Dil-Dap-payload moiety.
- Lysosomal extract from a relevant cell line (e.g., a target cancer cell line).
- Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).
- Quenching solution (e.g., acetonitrile with an internal standard).
- LC-MS/MS system for analysis.

Procedure:

- Prepare a solution of the ADC in the assay buffer.

- Initiate the reaction by adding the lysosomal extract to the ADC solution. A control reaction without the lysosomal extract should be run in parallel.
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to the quenching solution.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

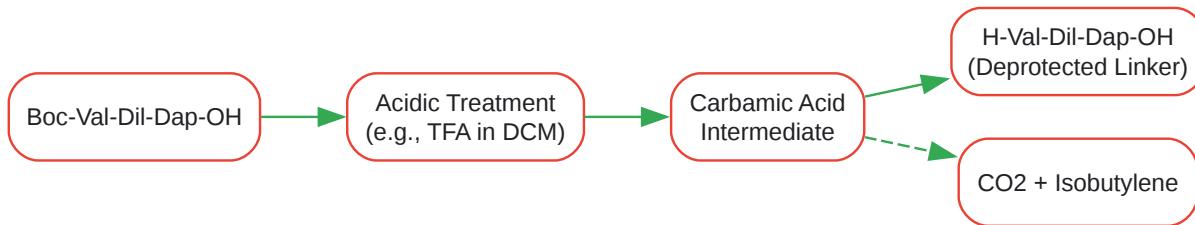
Data Presentation:

The rate of payload release can be determined by plotting the concentration of the released payload against time.

Chemical Cleavage of the N-terminal Boc Protecting Group

The Boc group is an acid-labile protecting group for amines, commonly used in solid-phase peptide synthesis (SPPS).^[5] Its removal is a critical step in the synthesis of the peptide linker and its conjugation to other molecules. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).

Reaction Workflow for Boc Deprotection



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Caption: Chemical workflow for the acidic cleavage of the Boc protecting group.

Experimental Protocol: Boc Deprotection

This protocol provides a standard procedure for the removal of the Boc group from the N-terminus of the peptide linker.

Materials:

- **Boc-Val-Dil-Dap-OH linker.**
- Dichloromethane (DCM), anhydrous.
- Trifluoroacetic acid (TFA).
- Scavenger (e.g., triisopropylsilane (TIS) or anisole), optional but recommended.
- Diisopropylethylamine (DIPEA) or another non-nucleophilic base for neutralization.
- Diethyl ether, cold.
- Nitrogen or argon gas.

Procedure:

- Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).
- If the peptide contains sensitive residues, add a scavenger (e.g., 2-5% TIS) to the solution to trap the reactive tert-butyl cations generated during the reaction.
- Cool the solution in an ice bath (0°C).
- Slowly add the deprotection solution, typically a mixture of TFA and DCM (e.g., 20-50% TFA in DCM), to the stirred solution of the linker.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes at room temperature.
- Upon completion, remove the solvent and excess TFA by rotary evaporation.

- The resulting residue is the TFA salt of the deprotected peptide. To obtain the free amine, dissolve the residue in a minimal amount of DCM and neutralize with a non-nucleophilic base like DIPEA until the pH is neutral.
- Precipitate the deprotected peptide by adding cold diethyl ether.
- Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
- Dry the final product under vacuum.

Data Presentation: Common Conditions for Boc Deprotection

Reagent/Condition	Concentration/ Ratio	Typical Reaction Time	Yield (%)	Notes
TFA in DCM	20-50% (v/v)	30 - 60 min	>95%	The most common and efficient method.
HCl in Dioxane	4 M	15 - 30 min	>95%	A common alternative to TFA.
Formic Acid	88-98%	2 - 16 hours	Variable	Milder conditions, but slower reaction times.
TMSI in DCM	1.5 equivalents	10 - 30 min	High	Neutral conditions, useful for acid-sensitive substrates.

Yields are representative and can vary depending on the specific substrate and reaction scale.

Safety Precautions

- Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.

- Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent and should also be handled in a fume hood.
- Always work under an inert atmosphere when using anhydrous solvents to prevent the introduction of moisture, which can affect the reaction.

Conclusion

The cleavage of the **Boc-Val-Dil-Dap-OH** linker is context-dependent. In its biological application within an ADC, the peptide backbone is enzymatically cleaved inside the target cell to release the cytotoxic payload. For synthetic purposes, the N-terminal Boc protecting group is efficiently removed under acidic conditions, a fundamental step in the construction of the linker and its subsequent conjugation. The protocols provided herein offer a comprehensive guide for researchers working with this and similar peptide-based linkers in the field of drug development.

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